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Introduction
Dorsomorphin, also widely known as Compound C, has emerged as a pivotal small molecule

tool in cellular biology and a lead compound in drug discovery.[1] Its significance stems from its

potent and reversible inhibition of two key signaling hubs: the AMP-activated protein kinase

(AMPK) and the bone morphogenetic protein (BMP) type I receptors.[2][3] This dual activity has

made it an invaluable probe for dissecting a multitude of cellular processes, from metabolic

regulation and autophagy to cell differentiation and developmental biology. This in-depth

technical guide provides a comprehensive overview of the chemical structure elucidation of

Dorsomorphin, detailing its chemical properties, the experimental methodologies used for its

characterization, and its impact on critical signaling pathways.

Chemical Identity and Properties
Dorsomorphin is a pyrazolo[1,5-a]pyrimidine derivative with the systematic IUPAC name 6-[4-

(2-piperidin-1-ylethoxy)phenyl]-3-pyridin-4-ylpyrazolo[1,5-a]pyrimidine.[4] Its chemical structure

was first reported in a 2008 study in Nature Chemical Biology by Yu et al., where it was

identified through a high-throughput screen in zebrafish embryos for compounds that disrupt

dorsoventral axis formation.[5]
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The core of the molecule is a bicyclic pyrazolo[1,5-a]pyrimidine scaffold. This core is

substituted at the 3-position with a pyridine-4-yl group and at the 6-position with a phenyl

group, which is further functionalized at the para-position with a 2-(piperidin-1-yl)ethoxy side

chain.[4]

Table 1: Physicochemical Properties of Dorsomorphin

Property Value Reference(s)

Molecular Formula C₂₄H₂₅N₅O [4]

Molecular Weight 399.5 g/mol [4]

CAS Number 866405-64-3 [2]

Appearance Light yellow solid [6]

Solubility Soluble in DMSO [6]

Synonyms Compound C, BML-275 [6]

Structure Elucidation: A Methodological Overview
The definitive determination of Dorsomorphin's chemical structure relied on a combination of

spectroscopic techniques and chemical synthesis. While the original publication by Yu et al.

(2008) does not provide detailed tabulated spectral data, the methods employed are standard

in the field of organic chemistry for structure elucidation.

Experimental Protocols
1. Synthesis of the Pyrazolo[1,5-a]pyrimidine Core:

The synthesis of the core scaffold of Dorsomorphin and its analogs has been described in the

literature. A general approach involves the condensation of a 1,3-dicarbonyl compound with an

aminopyrazole derivative. For instance, a synthetic route to the pyrazolo[1,5-a]pyrimidine

scaffold involves the reaction of a substituted malonaldehyde with 3-amino-4-cyanopyrazole,

followed by further chemical modifications.

2. Spectroscopic Analysis:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are

fundamental techniques for determining the carbon-hydrogen framework of a molecule.

¹H NMR: This technique provides information about the number of different types of

protons, their chemical environment, and their proximity to other protons. For

Dorsomorphin, one would expect to see distinct signals for the aromatic protons on the

pyridine and phenyl rings, the methylene protons of the ethoxy chain and the piperidine

ring, and the protons on the pyrazolopyrimidine core.

¹³C NMR: This method identifies the different types of carbon atoms in the molecule. The

spectrum of Dorsomorphin would show characteristic peaks for the aromatic carbons, the

aliphatic carbons of the piperidine and ethoxy groups, and the carbons of the heterocyclic

core.

2D NMR Techniques (COSY, HSQC, HMBC): These experiments are used to establish the

connectivity between protons and carbons, confirming the overall structure.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of

the compound and can provide information about its elemental composition and

fragmentation pattern. High-resolution mass spectrometry (HRMS) would be used to confirm

the molecular formula (C₂₄H₂₅N₅O) by providing a highly accurate mass measurement.

High-Performance Liquid Chromatography (HPLC): HPLC is a chromatographic technique

used to assess the purity of the synthesized compound. A pure sample of Dorsomorphin

would show a single major peak in the chromatogram.

Note: Detailed, tabulated NMR and mass spectrometry data from the original structure

elucidation of Dorsomorphin are not readily available in the primary literature. The

characterization is typically confirmed by comparing the data of the synthesized compound with

that of a known standard.

Key Signaling Pathways Modulated by
Dorsomorphin
Dorsomorphin's biological effects are primarily attributed to its inhibition of the AMPK and BMP

signaling pathways.
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AMPK Signaling Pathway
AMP-activated protein kinase (AMPK) is a master regulator of cellular energy homeostasis. It is

activated during periods of low cellular energy (high AMP:ATP ratio) and acts to restore energy

balance by stimulating catabolic processes and inhibiting anabolic pathways. Dorsomorphin

acts as an ATP-competitive inhibitor of AMPK, with a reported Ki value of 109 nM.[7]

Figure 1: Dorsomorphin's inhibition of the AMPK signaling pathway.

BMP Signaling Pathway
Bone Morphogenetic Proteins (BMPs) are a group of growth factors that play crucial roles in

embryonic development, tissue homeostasis, and bone formation. They signal through a

complex of type I and type II serine/threonine kinase receptors. Dorsomorphin selectively

inhibits the BMP type I receptors ALK2, ALK3, and ALK6, thereby blocking the downstream

phosphorylation of SMAD proteins (SMAD1/5/8) and subsequent gene transcription.[2][5]

Figure 2: Dorsomorphin's inhibition of the BMP signaling pathway.

Experimental Workflow for Structure Elucidation
The general workflow for the chemical structure elucidation of a novel small molecule like

Dorsomorphin follows a logical progression from synthesis to comprehensive characterization.

Figure 3: General experimental workflow for chemical structure elucidation.

Conclusion
The elucidation of Dorsomorphin's chemical structure has been instrumental in advancing our

understanding of fundamental cellular processes. Its well-defined pyrazolo[1,5-a]pyrimidine

core and its specific substitutions give rise to its potent inhibitory effects on AMPK and BMP

signaling. While the originally published detailed analytical data for its structure determination is

not extensively tabulated, the application of standard and robust analytical techniques such as

NMR and mass spectrometry, in conjunction with chemical synthesis, has unequivocally

established its molecular architecture. Dorsomorphin continues to be a cornerstone for

researchers and a valuable scaffold for the development of more selective and potent inhibitors

for therapeutic applications.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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